Tamoxifen citrate
Overview
Description
Tamoxifen citrate is a selective estrogen receptor modulator widely used in the treatment and prevention of breast cancer. It is particularly effective against estrogen receptor-positive breast cancers. This compound works by binding to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary epithelium .
Mechanism of Action
Target of Action
Tamoxifen citrate primarily targets the estrogen receptors present in many breast cancer cells . It is used to treat estrogen receptor-positive breast cancer, reduce the risk of invasive breast cancer following surgery, or reduce the risk of breast cancer in high-risk women .
Mode of Action
This compound is a selective estrogen receptor modulator . It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer . It also binds to DNA after metabolic activation and initiates carcinogenesis . This compound can act as an estrogen antagonist or agonist depending on the target species .
Biochemical Pathways
This compound affects several biochemical pathways. It induces sustained activation of extracellular signal-regulated kinase (ERK1/2) in estrogen receptor-positive breast cancer cell lines . This compound also inhibits the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors . Furthermore, this compound can disrupt the dynamic balance of key hormones .
Pharmacokinetics
This compound undergoes extensive metabolism and is primarily excreted through the bile . The cytochrome P450 (CYP) enzymes 2C19, 2D6, and 3A5 are responsible for converting this compound to its active metabolites 4-hydroxy-tamoxifen (4OHtam) and 4-hydroxy-N-demethyltamoxifen (4OHNDtam, endoxifen) . Inter-individual variations in the activity of these enzymes due to polymorphisms may affect the bioavailability of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of proliferation and induction of apoptosis in breast cancer cells . This compound blocks estrogen from reaching the cancer cells, thereby inhibiting cell growth . It also disrupts the hormonal balance in the body, affecting social and mating behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been detected in aquatic environments, causing sexual distortion in aquatic animals by affecting their hormone balance . Moreover, the use of this compound is predicted to present a low risk to the environment .
Biochemical Analysis
Biochemical Properties
Tamoxifen citrate’s antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast . It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Cellular Effects
This compound inhibits the proliferation and induces apoptosis of breast cancer cells by estrogen receptor-dependent modulation of gene expression . It also has nongenomic effects, such as inducing a rapid mitochondrial death program in breast cancer cells at pharmacological concentrations .
Molecular Mechanism
This compound functions as an antagonist of estrogen receptor alpha (ERα). It competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer, and binds to DNA after metabolic activation to initiate carcinogenesis . It can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells, leading to the activation of MAPK, AKT, and other signaling pathways .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, this compound and its metabolites exert a dual effect: at low concentrations, they inhibit cell proliferation, while at high concentrations, they exhibit cytotoxic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that 3 mg of this compound administered orally for five consecutive days provides maximal reporter induction with minimal adverse effects in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Transport and Distribution
This compound is administered orally and is distributed within cells and tissues . Its distribution is influenced by its metabolic transformation into several metabolites .
Subcellular Localization
This compound can localize in various subcellular compartments. For instance, this compound treatment can induce a rapid nuclear localization of ERK, a key protein in the MAPK signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamoxifen citrate can be synthesized through a multi-step process. The initial step involves the reaction of 1,2-diphenyl-1-buten-1-ol with 4-(2-chloroethoxy)phenol in the presence of a base to form tamoxifen. This is followed by the reaction of tamoxifen with citric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving tamoxifen in an organic solvent such as dimethylformamide, followed by the addition of citric acid. The mixture is then cooled to precipitate this compound, which is filtered and dried .
Chemical Reactions Analysis
Types of Reactions: Tamoxifen citrate undergoes various chemical reactions, including:
Oxidation: Tamoxifen can be oxidized to form metabolites such as N-desmethyltamoxifen and 4-hydroxytamoxifen.
Reduction: Reduction reactions can convert tamoxifen to its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
- N-desmethyltamoxifen
- 4-hydroxytamoxifen
- Tamoxifen alcohols
Scientific Research Applications
Tamoxifen citrate has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
- Biology: Employed in research on estrogen receptor signaling pathways.
- Medicine: Widely used in clinical trials for breast cancer treatment and prevention.
- Industry: Utilized in the formulation of various pharmaceutical products .
Comparison with Similar Compounds
- Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
- Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
- Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer .
Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10540-29-1 (Parent) | |
Record name | Tamoxifen citrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021301 | |
Record name | Tamoxifen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-24-1 | |
Record name | Tamoxifen citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamoxifen citrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamoxifen citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tamoxifen citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tamoxifen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMOXIFEN CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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